BMS-986187 -

BMS-986187

Catalog Number: EVT-263368
CAS Number:
Molecular Formula: C31H34O4
Molecular Weight: 470.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-986187 is a positive allosteric modulator (PAM) primarily recognized for its interaction with opioid receptors. Initially identified as a selective PAM for the δ-opioid receptor (DOR) [, , ], subsequent research has revealed its ability to effectively modulate μ-opioid receptors (MOR) and κ-opioid receptors (KOR) as well [, ]. This broader interaction profile positions BMS-986187 as a valuable tool for investigating the complexities of opioid receptor signaling and exploring potential therapeutic applications related to pain management, gastrointestinal disorders, and depression [, , , , , ].

Classification
  • Chemical Name: 3,3,6,6-Tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
  • Molecular Formula: C31H34O4
  • Molecular Weight: 470.60 g/mol
  • IUPAC Name: 3,3,6,6-tetramethyl-9-[4-[(2-methylphenyl)methoxy]phenyl]-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Synthesis Analysis

The synthesis of 3,3,6,6-tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves several key steps and reagents:

  1. Reagents: The synthesis typically employs dimedone as a core component along with various aromatic aldehydes.
  2. Methodology:
    • A common method involves the reaction of dimedone with an appropriate aldehyde in the presence of a catalyst such as citric acid or iron-based catalysts to facilitate the formation of the xanthene structure.
    • The reaction is conducted under controlled conditions (temperature and pressure), often at elevated temperatures (around 90 °C) for several hours.
    • The product is purified through recrystallization techniques to yield the final compound in moderate to high yields (e.g., up to 72% yield reported).

Technical Parameters

The synthesis can be monitored using techniques such as thin-layer chromatography and characterized using spectroscopic methods including NMR and IR spectroscopy.

Molecular Structure Analysis

The molecular structure of 3,3,6,6-tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione features a xanthene core with multiple substituents that contribute to its unique properties:

Key Structural Features

  • Xanthene Core: The central xanthene structure provides a rigid framework that is crucial for receptor binding.
  • Substituents: The presence of bulky groups such as tetramethyl and methoxy phenyl groups enhances lipophilicity and receptor selectivity.

Data Analysis

The compound's crystal structure has been analyzed using X-ray diffraction techniques which provide insights into bond lengths and angles critical for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving this compound primarily include:

  1. Formation Reactions: The initial formation involves condensation reactions leading to the creation of the xanthene framework.
  2. Reactivity: The compound can undergo various transformations such as oxidation or substitution reactions depending on the functional groups present.

Technical Details

While specific reaction pathways for BMS-986187 are less documented compared to simpler compounds due to its complexity and specificity in action mechanisms.

Mechanism of Action

The mechanism of action for 3,3,6,6-tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is centered around its role as a positive allosteric modulator of the delta-opioid receptor:

Interaction with Delta-opioid Receptor

  1. Binding Site: The compound binds to an allosteric site on the delta-opioid receptor.
  2. Enhancement of Ligand Activity: By binding to this site, it enhances the receptor's response to endogenous ligands (like enkephalins), leading to increased signaling through G-protein coupled pathways.

Biochemical Pathways

Upon activation of the delta-opioid receptor by BMS-986187:

  • It triggers downstream effects that modulate pain perception and emotional responses.
Applications

The primary applications of 3,3,6,6-tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione are in pharmacology:

  1. Pain Management: As a positive allosteric modulator of the delta-opioid receptor; it has potential use in treating chronic pain conditions.
  2. Neurological Disorders: Its selective action may provide therapeutic avenues for conditions like depression or anxiety where opioid receptors play a role.

Research Directions

Ongoing research aims to explore further therapeutic potentials and optimize its pharmacokinetic profiles for enhanced efficacy and safety in clinical settings.

This comprehensive overview highlights the significance of 3,3,6,6-tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione within medicinal chemistry and pharmacology.

Properties

Product Name

3,3,6,6-Tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

IUPAC Name

3,3,6,6-tetramethyl-9-[4-[(2-methylphenyl)methoxy]phenyl]-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

Molecular Formula

C31H34O4

Molecular Weight

470.6 g/mol

InChI

InChI=1S/C31H34O4/c1-19-8-6-7-9-21(19)18-34-22-12-10-20(11-13-22)27-28-23(32)14-30(2,3)16-25(28)35-26-17-31(4,5)15-24(33)29(26)27/h6-13,27H,14-18H2,1-5H3

InChI Key

UEKIYVKPQNKSDI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)OC5=C3C(=O)CC(C5)(C)C

Solubility

Soluble in DMSO

Synonyms

BMS 986187; BMS986187; BMS-986187

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)OC5=C3C(=O)CC(C5)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.